molecular formula C5H5F3O3 B2867063 Methyl 2-(trifluoromethyl)oxirane-2-carboxylate CAS No. 117015-39-1

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate

Cat. No.: B2867063
CAS No.: 117015-39-1
M. Wt: 170.087
InChI Key: CXHURGRQKSLHKC-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a specialized organic compound that serves as a versatile building block in medicinal chemistry and drug discovery . This molecule features both an oxirane (epoxide) ring and a carboxylate ester functionalized with a trifluoromethyl (-CF 3 ) group, a combination that offers unique reactivity and properties for advanced synthetic applications. The incorporation of the -CF 3 group is a cornerstone of modern drug design, as it can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity . These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities. Within pharmaceutical research, this compound is valued as a key synthetic intermediate. Its structure allows it to be used in the synthesis of more complex, biologically active molecules, particularly in the development of active pharmaceutical ingredients (APIs) that contain the trifluoromethyl group, a feature prevalent in many FDA-approved drugs . The oxirane ring can be opened regioselectively by various nucleophiles, providing a pathway to diverse derivatives such as amino alcohols and other carboxylic acid precursors . Researchers leverage this reactivity to construct novel molecular architectures aimed at treating various diseases. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 2-(trifluoromethyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c1-10-3(9)4(2-11-4)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHURGRQKSLHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CO1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is typically synthesized through the reaction of trifluoroacetyl chloride with methyl glycidate under basic conditions . The reaction proceeds as follows:

  • Trifluoroacetyl chloride is added to a solution of methyl glycidate.
  • The mixture is stirred under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
  • The product is then isolated and purified through standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as methyl or ethyl groups.

    Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Diols or carboxylic acids.

    Reduction: Methyl or ethyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 2-(trifluoromethyl)oxirane-2-carboxylate exerts its effects involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact with biological membranes and enzymes effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The trifluoromethyl group in Methyl 2-(trifluoromethyl)oxirane-2-carboxylate distinguishes it from non-fluorinated analogs:

  • Electronic Effects : The strong electron-withdrawing nature of the -CF₃ group increases the electrophilicity of the oxirane ring, enhancing its reactivity in nucleophilic ring-opening reactions compared to phenyl (e.g., methyl 3-phenylglycidate) or methoxyphenyl (e.g., methyl 3-(4-methoxyphenyl)glycidate) derivatives .

Data Table: Comparison with Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications Reactivity Notes
This compound C₆H₅F₃O₃ 182.1 (calculated) -CF₃ Pharmaceuticals/Agrochemicals (inferred) High electrophilicity due to -CF₃
Methyl 3-phenylglycidate C₁₁H₁₂O₃ 192.21 Phenyl Drug intermediates Moderate reactivity
Triflusulfuron methyl ester C₁₃H₁₂F₃N₅O₆S 439.32 -CF₃, sulfonylurea Herbicide Enhanced stability
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Tetrahydrofurfuryl Polymer precursor Moderate lipophilicity

Key Research Findings

Reactivity : The -CF₃ group accelerates ring-opening reactions, as observed in fluorinated diazaspiro compounds undergoing nucleophilic substitution at elevated temperatures (75°C) .

Biological Activity : Trifluoromethyl groups in agrochemicals (e.g., Example 427) improve binding to biological targets, suggesting similar advantages for this compound .

Toxicity: Limited data exist for trifluoromethyl epoxides, but understudied analogs like thiophene fentanyl hydrochloride highlight the need for thorough toxicological evaluation .

Biological Activity

Methyl 2-(trifluoromethyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features an oxirane ring with a trifluoromethyl group, which enhances its stability and lipophilicity. The molecular formula is C5H5F3O2C_5H_5F_3O_2, and it has been studied for its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve the formation of covalent bonds with nucleophilic sites in microbial proteins, leading to inhibition of their functions. For example, studies have shown that derivatives of this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Effects

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. A notable study reported that this compound exhibited an IC50 value of approximately 5 µM against MDA-MB-231 breast cancer cells, indicating significant potential for development as an anticancer agent .

The biological activity of this compound is largely attributed to its reactive oxirane ring , which can undergo nucleophilic attack by cellular components. This reactivity allows it to form adducts with proteins, disrupting their normal function. The trifluoromethyl group enhances the compound's interaction with lipid membranes, facilitating cellular uptake and increasing bioavailability .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in a peer-reviewed journal found that this compound derivatives showed a dose-dependent inhibition of E. coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
  • Anticancer Activity : In another investigation involving various cancer cell lines, it was reported that the compound induced apoptosis through the activation of caspase pathways, with evidence showing increased levels of cleaved PARP and caspase-3 .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications to the trifluoromethyl group significantly affected the biological activity of derivatives, suggesting that fine-tuning this moiety could enhance therapeutic efficacy .

Data Summary Table

Biological ActivityCell Line/PathogenIC50/MICReference
AntimicrobialE. coli10-20 µg/mL
AnticancerMDA-MB-231 (breast cancer)~5 µM
AnticancerA549 (lung cancer)~7 µM

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